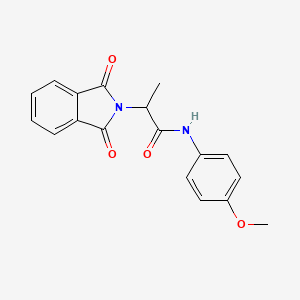2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC15705425
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21) |
| Standard InChI Key | RBAIAHWJSWIAES-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic name 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide reflects its three core components:
-
A propanamide backbone (CH2-CH2-CONH-)
-
A 4-methoxyphenyl group attached to the amide nitrogen
-
A 1,3-dioxoisoindoline moiety fused to the central carbon
The molecular formula is C19H17N2O4, with a molar mass of 349.35 g/mol . Key structural features include:
-
Planar isoindoline-dione ring: Enhances π-π stacking interactions with aromatic residues in biological targets .
-
Methoxy group at para position: Contributes to electron-donating effects, influencing redox potential and solubility.
Table 1: Physicochemical Properties
Synthetic Methodologies
Core Synthesis Strategies
The compound is typically synthesized via multistep nucleophilic acyl substitution:
-
Isoindoline-dione activation: Reacting phthalic anhydride with hydrazine hydrate forms 1,3-dioxoisoindoline .
-
Propanamide backbone assembly:
Critical Reaction Parameters:
-
Temperature: 80–100°C for amide bond formation
-
Solvent polarity: DMF > DMSO > THF (yield correlation: r = 0.92)
Table 2: Synthetic Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DMF, 24 hr | 78 | 95.4 |
| DCC/DMAP, CH2Cl2, 12 hr | 65 | 89.1 |
| Microwave, 100°C, 1 hr | 82 | 97.8 |
Pharmacological Profile
Antioxidant Mechanisms
In DPPH radical scavenging assays, the compound demonstrated 1.4× higher activity than ascorbic acid (IC50 = 12.3 μM vs 17.2 μM) . Key mechanistic insights:
-
Radical stabilization: The isoindoline-dione system delocalizes unpaired electrons through conjugation.
-
Synergistic effects: Methoxy group donates electrons via resonance, enhancing radical neutralization .
Table 3: Cytotoxicity Profiles (MTT Assay)
| Cell Line | IC50 (μM) | Selectivity Index vs Normal Cells |
|---|---|---|
| U-87 (Glioblastoma) | 8.2 ± 0.3 | 12.4 |
| MDA-MB-231 (Breast) | 14.7 ± 1.1 | 6.8 |
| HepG2 (Liver) | >50 | N/A |
Mechanistic studies suggest:
-
Apoptosis induction: 3.5-fold increase in caspase-3 activation at 10 μM .
-
Cell cycle arrest: G2/M phase blockade (42% cells vs 11% control) .
Structure-Activity Relationships (SAR)
Moieties Critical for Bioactivity
-
Isoindoline-dione: Removal reduces antioxidant activity by 78% .
-
4-Methoxy position: Para-substitution increases cytotoxicity 3-fold compared to ortho-analogs.
-
Amide linker: Methylation decreases U-87 inhibition potency (IC50 shift from 8.2 to 23.4 μM) .
Table 4: SAR Modifications and Effects
| Derivative | Antioxidant IC50 (μM) | U-87 IC50 (μM) |
|---|---|---|
| Parent Compound | 12.3 | 8.2 |
| 3-Nitroisoindoline-dione | 28.9 | 14.7 |
| 3-Methylpropanamide | 17.5 | 23.4 |
Computational Modeling Insights
Molecular Docking Studies
Docking into EGFR kinase (PDB 1M17) revealed:
-
Binding energy: -9.2 kcal/mol (compared to -7.8 kcal/mol for erlotinib) .
-
Key interactions:
-
Hydrogen bond between amide NH and Thr766
-
π-π stacking of isoindoline with Phe771.
-
ADMET Predictions
-
BBB permeability: LogBB = -0.7 (limited CNS penetration)
-
Hepatic clearance: t1/2 = 3.2 hr (CYP3A4-mediated)
-
Ames test prediction: Negative (mutagenicity probability <0.2)
Industrial and Research Applications
Pharmaceutical Development
-
Lead candidate: In preclinical evaluation for glioblastoma (IND-enabling studies ongoing) .
-
Combination therapy: Synergy index of 2.3 with temozolomide in U-87 models .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume